2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one
CAS No.: 946236-52-8
Cat. No.: VC7396139
Molecular Formula: C25H19FN4O2S
Molecular Weight: 458.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946236-52-8 |
|---|---|
| Molecular Formula | C25H19FN4O2S |
| Molecular Weight | 458.51 |
| IUPAC Name | 2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone |
| Standard InChI | InChI=1S/C25H19FN4O2S/c1-32-19-12-6-16(7-13-19)23(31)15-33-25-29-28-24(30(25)18-10-8-17(26)9-11-18)21-14-27-22-5-3-2-4-20(21)22/h2-14,27H,15H2,1H3 |
| Standard InChI Key | JRWWUNKSGTWRHJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 |
Introduction
Structural Features
Given the complexity of the compound, its structure likely includes multiple functional groups that contribute to its potential biological activity. The presence of a triazole ring and sulfanyl group suggests versatility in chemical reactions and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | Not specified in the provided sources |
| Molecular Weight | Not specified in the provided sources |
| IUPAC Name | 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one |
Synthesis and Chemical Reactions
The synthesis of similar triazole-based compounds typically involves several key steps, including the formation of the triazole ring and the introduction of aromatic substituents. Common reactions for such compounds might include:
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Sodium borohydride, lithium aluminum hydride |
| Substitution | Amines, thiols under basic conditions |
Potential Applications
Compounds with similar structures are often investigated for their potential in medicinal chemistry, particularly in the development of therapeutic agents. The presence of fluorophenyl and methoxyphenyl groups could enhance interactions with biological targets, making this compound a candidate for further pharmacological studies.
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